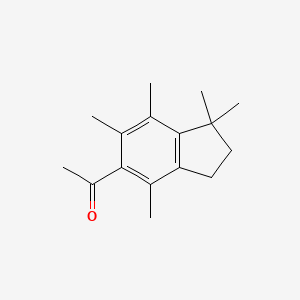
Matridin-15-one, 11,12,13,14-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Matridin-15-one can be synthesized through several chemical routes. One common method involves the extraction from the roots of Sophora flavescens using organic solvents followed by purification processes . The synthetic route typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using techniques such as column chromatography to isolate Matridin-15-one.
Industrial Production Methods
Industrial production of Matridin-15-one follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Matridin-15-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxymatrine.
Reduction: Reduction reactions can convert it into dihydromatrine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Oxymatrine
Reduction: Dihydromatrine
Substitution: Halogenated derivatives of Matridin-15-one
Wissenschaftliche Forschungsanwendungen
Matridin-15-one has a wide range of scientific research applications:
Wirkmechanismus
Matridin-15-one exerts its effects through various molecular targets and pathways:
Anti-cancer: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-bacterial: It disrupts bacterial cell membranes and inhibits bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Matridin-15-one is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Oxymatrine: An oxidized form of Matridin-15-one with similar but distinct pharmacological properties.
Dihydromatrine: A reduced form with different biological activities.
Sophocarpidine: Another alkaloid from the same plant with overlapping but unique effects.
Matridin-15-one stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound in scientific research and pharmaceutical development .
Eigenschaften
CAS-Nummer |
6682-66-2 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3 |
InChI-Schlüssel |
OGHYUUFNTFDTIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC2(C)C)C(=C1C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
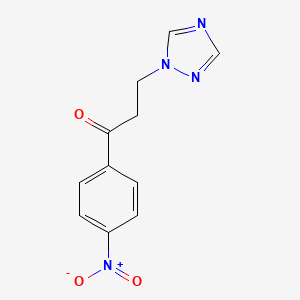
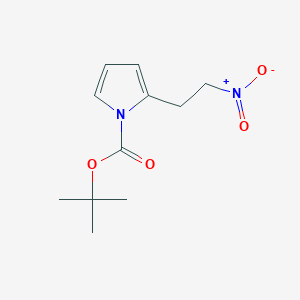
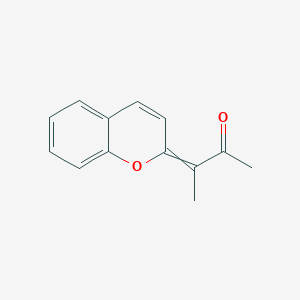
![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
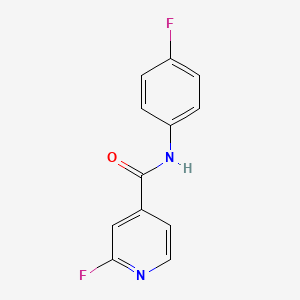

![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
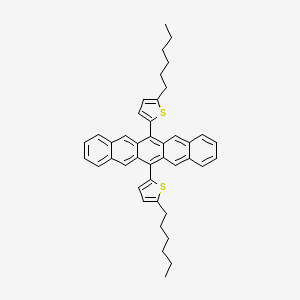
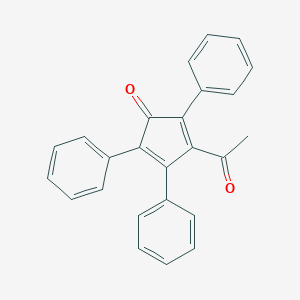
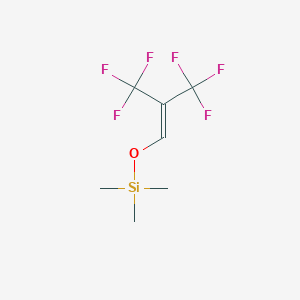
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
